molecular formula C19H19N3O5 B13104927 4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid CAS No. 848029-08-3

4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid

Cat. No.: B13104927
CAS No.: 848029-08-3
M. Wt: 369.4 g/mol
InChI Key: HMXOIDYLHTUBGQ-UHFFFAOYSA-N
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Description

4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-5-YL)benzoic acid is a structurally complex heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core fused with a benzoic acid moiety. The molecule contains acetyl, methyl, and dioxo substituents, which influence its electronic and steric properties. The benzoic acid group enhances solubility and facilitates interactions with biological targets via hydrogen bonding or ionic interactions.

The synthesis of such compounds often involves cyclocondensation reactions. For example, Dahi-Aza et al. (2023) reported a high-yield (96–98%) method for synthesizing hexahydropyrido[2,3-d]pyrimidine derivatives using recyclable nanocatalysts, highlighting the importance of eco-friendly protocols in modern pharmaceutical chemistry .

Properties

CAS No.

848029-08-3

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

4-(6-acetyl-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidin-5-yl)benzoic acid

InChI

InChI=1S/C19H19N3O5/c1-9-13(10(2)23)14(11-5-7-12(8-6-11)18(25)26)15-16(20-9)21(3)19(27)22(4)17(15)24/h5-8,14,20H,1-4H3,(H,25,26)

InChI Key

HMXOIDYLHTUBGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)C(=O)O)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid typically involves multiple steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-D]pyrimidine core. This process is accompanied by the elimination of N,N-dimethylpropionamide and subsequent N-methylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone or aldehyde groups to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application and the biological system being studied. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several pyridopyrimidine and related heterocyclic derivatives.

Structural and Functional Group Analysis
Compound Name (CAS/Identifier) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Pyrido[2,3-d]pyrimidine 6-Acetyl, 1,3,7-trimethyl, 2,4-dioxo, benzoic acid C₂₁H₂₁N₃O₆ 411.41*
ICI D1694 () Quinazoline 3,4-Dihydro-2-methyl-4-oxoquinazolin-6-ylmethyl, L-glutamic acid C₂₁H₂₃N₅O₆S 473.50
Compound 11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl, cyano C₂₀H₁₀N₄O₃S 386.37
5a () Pyrido[2,3-d]pyrimidine N’-Benzylidene, 1,3-dimethyl, 2,4,7-trioxo C₁₉H₁₉N₅O₄ 381.39
5-((6-Benzyl-4-oxo-...) Benzoic Acid (CAS 1417636-94-2, ) Pyrido[4,3-d]pyrimidine 6-Benzyl, 4-oxo, 2-hydroxybenzoic acid C₂₁H₂₀N₄O₄ 392.40

*Calculated based on molecular formula.

Key Observations:

Core Structure Variations: The target compound and 5a () share the pyrido[2,3-d]pyrimidine core, while ICI D1694 () is a quinazoline derivative.

Functional Group Impact: The benzoic acid group in the target compound and CAS 1417636-94-2 () enhances water solubility compared to ester or cyano groups in analogues like 11a ().

Key Insights :

  • The target compound’s benzoic acid group may improve bioavailability compared to ICI D1694’s glutamic acid moiety.

Biological Activity

4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid is a complex organic compound with significant potential in pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Pyrido-pyrimidine framework : This core structure is often associated with various pharmacological activities.
  • Functional groups : The presence of an acetyl group and multiple methyl groups enhances its reactivity and solubility.

The molecular formula is C19H19N3O5C_{19}H_{19}N_{3}O_{5} with a molecular weight of approximately 369.37 g/mol. Its structural complexity suggests it may interact with biological targets in unique ways.

Anticancer Properties

Research indicates that compounds similar to 4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid exhibit notable anticancer effects. For instance:

  • Mechanism : The pyrimidine core can inhibit enzymes involved in cancer cell proliferation.
  • Case Study : A derivative showed significant cytotoxicity against colon carcinoma cells (IC50 = 6.2 μM) and breast cancer cells (IC50 = 27.3 μM) .

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Spectrum of Activity : It has been shown to inhibit the growth of various bacteria and fungi.
  • Mechanism : The dioxo functionality may interfere with microbial metabolic pathways.

Interaction Studies

Molecular docking studies have been employed to evaluate how 4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid interacts with biological macromolecules like proteins and nucleic acids. These studies help elucidate binding affinities and potential therapeutic targets.

Comparative Analysis

To better understand the uniqueness of this compound's biological activity compared to similar structures:

Compound NameStructural FeaturesBiological Activity
6-Methylpyrido[2,3-d]pyrimidineMethyl substitutions on the pyridine ringAnticancer activity
5-FluorouracilFluorinated pyrimidineAntitumor agent used in chemotherapy
2-Amino-6-methylpyrimidineAmino group at position 2Antiviral properties

The distinct combination of functional groups in 4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo...) enhances its solubility and bioavailability while providing unique interaction profiles with biological targets .

Potential Applications

Given its biological activities:

  • Pharmaceutical Development : The compound is being investigated for use in developing new anticancer and antimicrobial drugs.
  • Further Research : Ongoing studies are focused on optimizing its synthesis and enhancing its efficacy through structural modifications.

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